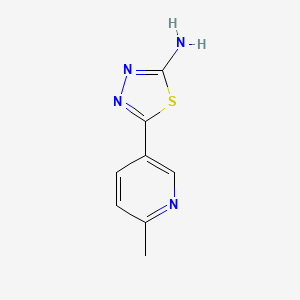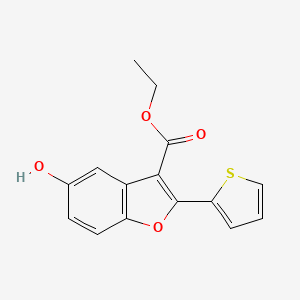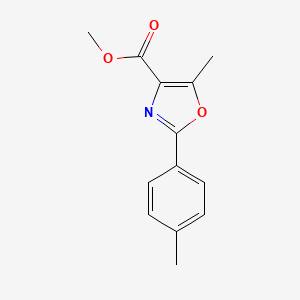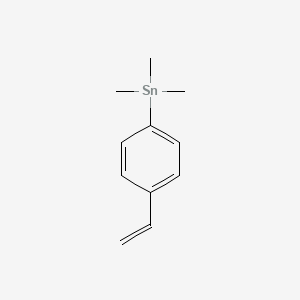
Trimethyl(4-vinylphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(4-vinylphenyl)stannane: is an organotin compound with the molecular formula C11H16Sn It is characterized by the presence of a tin atom bonded to a trimethyl group and a 4-vinylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: Trimethyl(4-vinylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenylmagnesium bromide with trimethyltin chloride . The reaction typically occurs in an anhydrous solvent such as diethyl ether under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organotin compound synthesis apply. Industrial production would likely involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions: Trimethyl(4-vinylphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the trimethyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin oxides.
Coupling Reactions: It can undergo coupling reactions with other organometallic compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of new carbon-tin bonds.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted organotin compounds.
Oxidation Products: Oxidation typically yields tin oxides or organotin oxides.
Coupling Products: Coupling reactions can produce complex organotin compounds with multiple functional groups.
科学研究应用
Chemistry: Trimethyl(4-vinylphenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds and as a precursor for catalysts in various chemical reactions.
Biology and Medicine: In biological research, organotin compounds, including this compound, are studied for their potential biological activity. Some organotin compounds have shown promise as antifungal and antibacterial agents, although their toxicity remains a concern.
Industry: In the industrial sector, this compound is used in the production of polymers and as an additive in the manufacture of certain types of plastics. It is also used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of trimethyl(4-vinylphenyl)stannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms or molecules, leading to the formation of new chemical structures. In biological systems, organotin compounds can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific context in which the compound is used.
相似化合物的比较
Trimethyl(phenylmethyl)stannane: This compound has a similar structure but with a phenylmethyl group instead of a 4-vinylphenyl group.
Tetramethyltin: This compound contains four methyl groups bonded to a tin atom, lacking the vinylphenyl group.
Uniqueness: Trimethyl(4-vinylphenyl)stannane is unique due to the presence of the 4-vinylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the vinyl group can participate in additional chemical reactions, such as polymerization or coupling reactions.
属性
分子式 |
C11H16Sn |
|---|---|
分子量 |
266.95 g/mol |
IUPAC 名称 |
(4-ethenylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h2,4-7H,1H2;3*1H3; |
InChI 键 |
RNVJDKITSPLHGC-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)

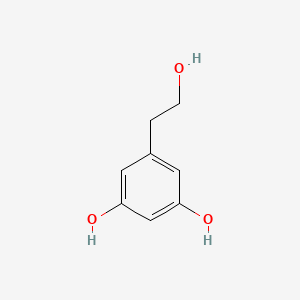
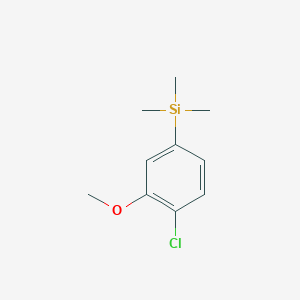
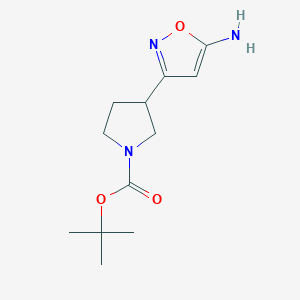
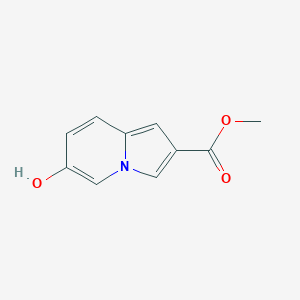
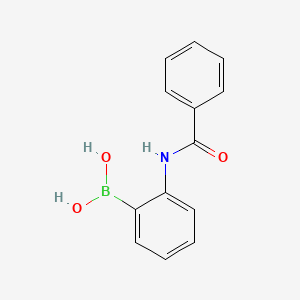
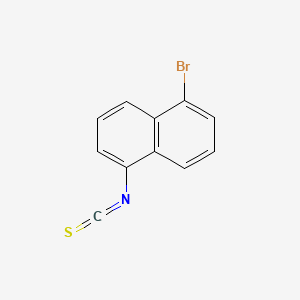
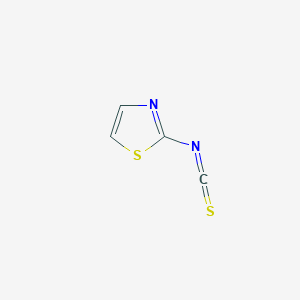
![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
